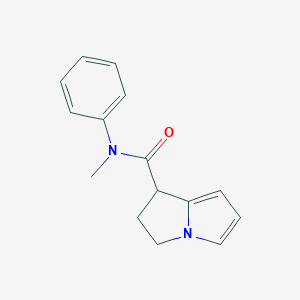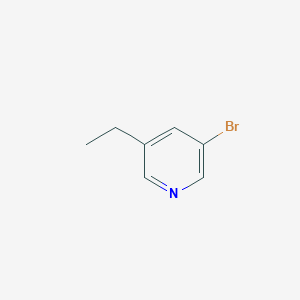
3-Bromo-5-ethylpyridine
Vue d'ensemble
Description
3-Bromo-5-ethylpyridine is a brominated pyridine derivative, which is a compound of interest in various chemical syntheses and potential applications in medicinal chemistry. The presence of bromine and ethyl groups on the pyridine ring can influence its reactivity and make it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated pyridines, including derivatives like 3-bromo-5-ethylpyridine, can be achieved through different synthetic routes. For instance, the preparation of 3-acetylamino-5-ethoxypyridine, which is structurally related to 3-bromo-5-ethylpyridine, involves the conversion of 3,5-dibromopyridine with sodium ethylate, followed by interaction with ammonia and acetylation . Similarly, the synthesis of various alkylated pyridines has been demonstrated through sequential metalation and metal-halogen exchange reactions starting from dibromopyridines .
Molecular Structure Analysis
The molecular structure of brominated pyridines can be studied using quantum mechanical and spectroscopic methods. For example, 2-Amino-3-bromo-5-nitropyridine, a compound with some similarities to 3-bromo-5-ethylpyridine, has been investigated using Density Functional Theory (DFT) calculations and spectroscopic techniques such as FT-IR and FT-Raman to determine its molecular geometry and vibrational characteristics .
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions due to the presence of reactive bromine atoms. These reactions include metal-halogen exchange, nucleophilic substitution, and electrophilic aromatic substitution. The reactivity of bromine atoms in such compounds has been explored, for example, in the synthesis of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine . Additionally, halogen dance reactions have been employed to synthesize halogen-rich pyridine intermediates, which can be further functionalized to create pentasubstituted pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by the substituents on the pyridine ring. These properties include melting points, boiling points, solubility, and stability. The electronic properties, such as HOMO-LUMO energies, electronegativity, and chemical potential, can be calculated using quantum chemical methods, as demonstrated for 2-Amino-3-bromo-5-nitropyridine . Additionally, the biological activity of these compounds can be inferred from electrophilicity indices and docking studies, which provide insights into their potential interactions with biological targets .
Applications De Recherche Scientifique
Synthesis of 3-Acetylamino-5-ethoxypyridine : 3-Acetylamino-5-ethoxypyridine was synthesized by converting 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine, then reacting with ammonia and acetylating the resulting aminoethoxypyridine with acetic anhydride (Hertog, Falter, & Van Der Linde, 1948).
Formation of 2-Amino-5-ethoxypyridine : The synthesis of 2-Amino-5-ethoxypyridine, starting from 2-amino-pyridine and 3-ethoxypyridine, was explored. The study noted that the synthesis via 2-amino-5-bromopyridine is not a feasible method due to various side-reactions (Hertog, Jouwersma, Van Der Wal, & Willebrands‐Schogt, 2010).
Amination of Aryl Halides Using Copper Catalysis : This research showed that Bromopyridine was converted into Aminopyridine under Cu2O catalysis with an ethylene glycol solution of ammonia, yielding excellent results. This process featured low catalyst loading, mild reaction temperature, and low reaction pressure (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Preparation of Cyclization-Activated Prodrugs : Some 3'- and 5'-[[(alkylamino)ethyl]glycyl] esters of 5-bromo-2'-deoxyuridine were prepared and evaluated as progenitors of the parent alcohol. These esters are examples of cyclization-activated prodrugs (Saari, Schwering, Lyle, Smith, & Engelhardt, 1990).
Halogen Atom Migration in Halogeno-Derivatives : This study focused on the behavior of 3-bromo-2,4-dihydroxypyridine when chlorinated in aqueous hydrochloric acid solution, leading to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine (Hertog & Schogt, 2010).
Tautomerism of Hydroxypyridines : The bromination of various hydroxypyridines and their ethyl derivatives was studied, showing that bromine enters the 3-position during bromination (Kolder & Hertog, 2010).
Aminations of Bromo-Derivatives : The amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia was reinvestigated, showing the formation of 2-amino-5-bromo-4-ethoxypyridine as a byproduct (Pieterse & Hertog, 2010).
Safety And Hazards
While specific safety and hazard information for 3-Bromo-5-ethylpyridine is not provided, general precautions should be taken while handling this compound. This includes avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
3-bromo-5-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDPNRTCRTDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349065 | |
| Record name | 3-bromo-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethylpyridine | |
CAS RN |
142337-95-9 | |
| Record name | 3-Bromo-5-ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142337-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


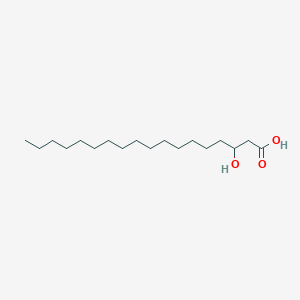
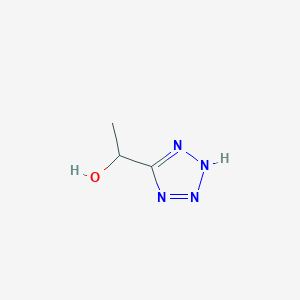
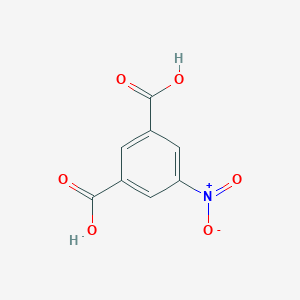
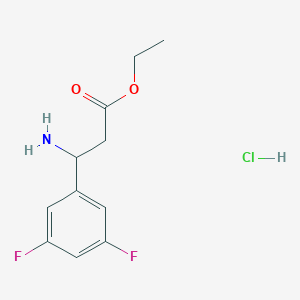
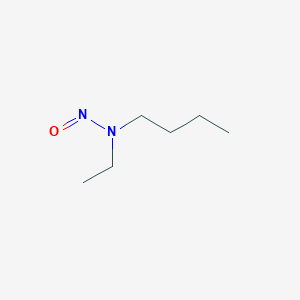
![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
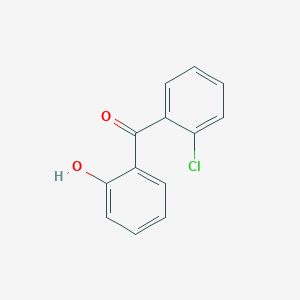
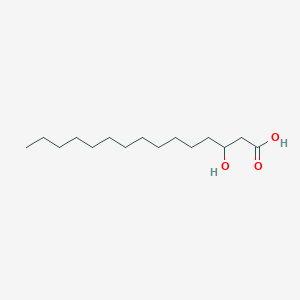
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)
![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)
![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)
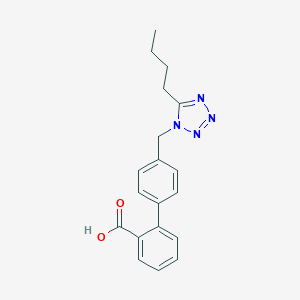
![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)
